PF-543 Citrate, also known as Sphingosine Kinase 1 Inhibitor II Citrate, is a chemical compound recognized for its potent inhibitory effects on sphingosine kinase 1, an enzyme involved in the production of sphingosine 1-phosphate. This compound is particularly significant in the context of cancer research due to its role in modulating cellular signaling pathways that influence cell growth and survival. The compound's chemical classification falls under the category of small molecule inhibitors, specifically targeting sphingosine kinase enzymes.
PF-543 Citrate is synthesized from various precursors through multiple chemical reactions. It is classified as a sphingosine kinase inhibitor, with a specific focus on sphingosine kinase 1. Its selectivity and potency make it a valuable tool in pharmacological studies aimed at understanding the role of sphingosine kinase in various diseases, including cancer and inflammation.
The synthesis of PF-543 and its derivatives involves several key steps:
For example, one synthesis route involves dissolving a precursor compound in a solvent mixture, adding phenylacetylene, sodium ascorbate, and copper sulfate, stirring the mixture at room temperature for an extended period, followed by extraction and purification steps using column chromatography .
PF-543 Citrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 304.35 g/mol. The structure includes:
The detailed structural data can be obtained through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of synthesized compounds .
PF-543 Citrate undergoes various chemical reactions that are critical for its functionality as an inhibitor. Key reactions include:
These reactions provide insight into both the mechanism of action and potential metabolic pathways relevant to pharmacokinetics.
The mechanism by which PF-543 exerts its effects involves several key processes:
PF-543 Citrate exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation strategies for in vitro and in vivo studies .
PF-543 Citrate is primarily utilized in scientific research settings:
PF-543 Citrate ((2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol 2-hydroxy-1,2,3-propanetricarboxylate) is a structurally optimized inhibitor that exhibits subnanomolar affinity for Sphingosine Kinase 1. Biochemical analyses demonstrate an half-maximal inhibitory concentration (IC₅₀) value of 2.0 nanomolar and an inhibition constant (Ki) of 3.6 nanomolar against purified human Sphingosine Kinase 1 enzyme [4]. This inhibitor achieves >100-fold selectivity for Sphingosine Kinase 1 over Sphingosine Kinase 2, as evidenced by kinetic assays showing only 33% Sphingosine Kinase 2 inhibition at micromolar concentrations (5.0 micromolar) [2] [4]. The molecular basis for this selectivity originates from PF-543 Citrate’s interaction with a hydrophobic pocket near the Sphingosine Kinase 1 active site, facilitated by its benzenesulfonyl tail group. Structural studies reveal critical interactions between PF-543 Citrate and residues Phe173, Leu299, and Leu200 in Sphingosine Kinase 1, which are not conserved in Sphingosine Kinase 2 [1].
Table 1: Inhibition Kinetics of PF-543 Citrate Against Sphingosine Kinase Isoforms
Parameter | Sphingosine Kinase 1 | Sphingosine Kinase 2 |
---|---|---|
IC₅₀ (nanomolar) | 2.0 | >5,000 |
Ki (nanomolar) | 3.6 | Not applicable |
Selectivity Ratio | >100-fold | Reference |
ATP Competition | No | No |
Pharmacodynamic studies confirm that PF-543 Citrate treatment (100–1,000 nanomolar, 24 hours) abolishes Sphingosine Kinase 1 protein expression in human pulmonary arterial smooth muscle cells and reduces enzymatic activity by >95% [2] [5]. The inhibitor’s effects are reversible upon withdrawal, consistent with its competitive mechanism [4].
By potently inhibiting Sphingosine Kinase 1, PF-543 Citrate disrupts sphingosine-1-phosphate biosynthesis, leading to significant reductions in intracellular and extracellular sphingosine-1-phosphate pools. In 1483 carcinoma cells, PF-543 Citrate (200 nanomolar, 1 hour) decreases endogenous sphingosine-1-phosphate levels by 10-fold while proportionally increasing sphingosine concentrations [4]. This sphingosine-1-phosphate suppression translates functionally to attenuation of sphingosine-1-phosphate receptor-mediated signaling cascades, including:
Table 2: Sphingosine-1-Phosphate Modulation by PF-543 Citrate in Experimental Models
Experimental System | Sphingosine-1-Phosphate Reduction | Functional Outcome |
---|---|---|
1483 carcinoma cells | 90% at 1 hour | Ceramide accumulation, apoptosis induction |
Mouse intracerebral hemorrhage | 40–60% in serum | Blood-brain barrier stabilization |
Pulmonary hypertension model | Significant in right ventricle | Reduced right ventricular hypertrophy |
In intracerebral hemorrhage models, PF-543 Citrate administration normalizes pathological sphingosine-1-phosphate elevations, thereby preserving blood-brain barrier integrity through protection of tight junction proteins (claudin-5, occludin) and suppression of endothelial transcytosis [5]. The compound’s efficacy in reducing sphingosine-1-phosphate formation in whole blood (half-maximal inhibitory concentration = 26.7 nanomolar) further confirms its systemic sphingosine-1-phosphate-modulating capability [4].
PF-543 Citrate functions through a sphingosine-competitive, adenosine triphosphate-noncompetitive mechanism, binding directly to the sphingosine substrate pocket of Sphingosine Kinase 1. Kinetic analyses reveal that PF-543 Citrate increases the Michaelis constant (Kₘ) for sphingosine without altering the maximal reaction velocity (Vₘₐₓ), characteristic of pure competitive inhibition [4]. The inhibitor’s pyrrolidinemethanol head group forms critical hydrogen bonds with catalytic residues, while its hydrophobic benzenesulfonyl tail occupies a lipid-binding cleft normally accommodating sphingosine’s alkyl chain [1] [4]. This binding mode prevents productive positioning of the sphingosine substrate for phosphorylation.
Structural biology studies demonstrate that PF-543 Citrate’s rigid conformation generates steric hindrance that excludes adenosine triphosphate from the catalytic center, despite lacking direct competition at the adenosine triphosphate binding site. This dual-action mechanism—substrate exclusion plus allosteric adenosine triphosphate obstruction—explains PF-543 Citrate’s exceptional potency [1]. Modifications to the benzenesulfonyl tail (e.g., dimerization, bulky substituents) enhance this effect, as evidenced by derivatives with improved Sphingosine Kinase 1 binding affinity (Ka = 3.9 × 10⁷ M⁻¹) and half-maximal inhibitory concentration values (0.14 micromolar) [1]. Unlike adenosine triphosphate-competitive inhibitors, PF-543 Citrate maintains efficacy across varying cellular adenosine triphosphate concentrations, making it physiologically advantageous in metabolically stressed environments like tumor microenvironments [1] [4].
The primary biochemical consequence of Sphingosine Kinase 1 inhibition by PF-543 Citrate is a dramatic shift in the sphingosine-1-phosphate/sphingosine equilibrium, typically manifesting as ≥10-fold decreases in sphingosine-1-phosphate/sphingosine ratios across cell types [1] [4]. This redistribution within the sphingolipid rheostat triggers three interconnected metabolic phenomena:
Table 3: Metabolic Consequences of Altered Sphingosine-1-Phosphate/Sphingosine Ratios
Altered Pathway | Effect of PF-543 Citrate | Downstream Impact |
---|---|---|
Ceramide biosynthesis | Increased sphingosine substrate availability | Caspase-3/7 activation, apoptosis |
Lysosomal function | Impaired hydrolase activity, reduced motility | Defective triglyceride breakdown |
Transcription factor EB activation | Reduced nuclear translocation | Diminished lysosome biogenesis |
Autophagic flux | Disrupted autophagosome-lysosome fusion | Accumulation of damaged organelles |
In brown adipose tissue, PF-543 Citrate-induced Sphingosine Kinase 1 inhibition reduces sphingosine-1-phosphate production, causing lysosomal insufficiency that impairs triglyceride breakdown and thermogenesis [7]. Cancer cells experience metabolic stress from disrupted sphingolipid-mediated cross-talk between organelles, particularly endoplasmic reticulum-mitochondria calcium transfer. These alterations collectively explain PF-543 Citrate’s anti-proliferative effects in non-small cell lung cancer models, where derivative compounds (e.g., Compound 4) demonstrate improved metabolic stability and enhanced tumor growth suppression relative to the parent molecule [1]. The intracellular sphingosine-1-phosphate/sphingosine ratio thus serves as both a biomarker of PF-543 Citrate activity and a central mediator of its metabolic actions.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7